An In-depth Technical Guide to 1-pentyl-3-amino-5-methylpyrazole: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-pentyl-3-amino-5-methylpyrazole: Structure, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 1-pentyl-3-amino-5-methylpyrazole, a substituted aminopyrazole with significant potential in medicinal chemistry and drug development. While specific data for this molecule is not extensively available, this document extrapolates from the well-established chemistry of the pyrazole scaffold and related N-alkylated aminopyrazoles to present its chemical structure, a detailed synthetic protocol, predicted physicochemical properties, and a discussion of its potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and explore the therapeutic promise of novel pyrazole derivatives.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[3] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[1][3] The ability to readily functionalize the pyrazole ring at its various positions allows for the fine-tuning of a compound's steric and electronic properties, making it an attractive scaffold for lead optimization in drug discovery.[2]
Chemical Structure and Tautomerism
The chemical structure of 1-pentyl-3-amino-5-methylpyrazole consists of a central pyrazole ring substituted with a pentyl group at the N1 position, an amino group at the C3 position, and a methyl group at the C5 position.
** IUPAC Name: ** 1-pentyl-5-methyl-1H-pyrazol-3-amine
It is crucial to consider the tautomerism inherent to the 3-amino-5-methylpyrazole core. The unsubstituted parent compound exists as a mixture of two tautomers: 3-amino-5-methyl-1H-pyrazole and 5-amino-3-methyl-1H-pyrazole.[4][5] Theoretical and experimental studies suggest that the 3-amino tautomer is generally more stable.[6][7] However, the N-alkylation to introduce the pentyl group resolves this tautomerism, leading to a single, stable N-substituted isomer. The regioselectivity of this alkylation is a critical aspect of its synthesis.
Synthesis of 1-pentyl-3-amino-5-methylpyrazole
The synthesis of 1-pentyl-3-amino-5-methylpyrazole can be achieved through a two-step process starting from readily available precursors. The first step involves the synthesis of the 3-amino-5-methylpyrazole core, followed by the N-alkylation with a pentyl halide.
Synthesis of 3-amino-5-methylpyrazole
A common and efficient method for the synthesis of 3-amino-5-methylpyrazole is the reaction of cyanoacetone with hydrazine hydrate.[8][9]
Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetone in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate to the solution at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the temperature.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the cyclization reaction.
-
Work-up: Cool the reaction mixture to room temperature. The product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
N-Alkylation of 3-amino-5-methylpyrazole
The introduction of the pentyl group onto the pyrazole nitrogen is a critical step that dictates the final structure. The N-alkylation of pyrazoles can be challenging due to the potential for reaction at either of the two nitrogen atoms in unsymmetrical pyrazoles.[10][11] However, for 3-amino-5-methylpyrazole, the electronic and steric effects of the substituents can influence the regioselectivity of the alkylation.[10]
Protocol:
-
Deprotonation: In a dry, inert atmosphere, dissolve 3-amino-5-methylpyrazole in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the pyrazole nitrogen.[10][12]
-
Addition of Alkylating Agent: Slowly add 1-bromopentane (or another suitable pentyl halide) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield pure 1-pentyl-3-amino-5-methylpyrazole.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₁₇N₃ | Based on the addition of a C₅H₁₁ group to C₄H₇N₃. |
| Molecular Weight | 167.26 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | The pentyl chain is likely to lower the melting point compared to the solid parent compound. |
| Boiling Point | >200 °C | Expected to be significantly higher than the parent compound due to increased molecular weight and van der Waals forces. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF), sparingly soluble in water. | The hydrophobic pentyl chain will decrease water solubility. |
| LogP | ~2.5 - 3.5 | The addition of a pentyl group will significantly increase the lipophilicity. |
Potential Biological Activities and Therapeutic Applications
The biological profile of 1-pentyl-3-amino-5-methylpyrazole can be inferred from the extensive research on related aminopyrazole derivatives. The pyrazole nucleus is a privileged scaffold in drug discovery, and the specific substitutions on this molecule suggest several potential therapeutic applications.
Anti-inflammatory and Analgesic Activity
Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3] The structural features of 1-pentyl-3-amino-5-methylpyrazole are consistent with those of other known anti-inflammatory agents.
Anticancer Activity
Substituted pyrazoles have been extensively investigated as anticancer agents, targeting various pathways involved in cell proliferation and survival.[1] The aminopyrazole moiety, in particular, has been identified as a key pharmacophore in several potent anticancer compounds.
Antimicrobial and Antifungal Activity
The pyrazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity.[13][14] The lipophilic nature of the pentyl group in 1-pentyl-3-amino-5-methylpyrazole may enhance its ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.
Experimental Characterization
The structural elucidation and purity assessment of synthesized 1-pentyl-3-amino-5-methylpyrazole would rely on standard analytical techniques.
Protocol for Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be used to identify the protons of the pentyl chain, the methyl group, the amino group, and the pyrazole ring.[15][16] The chemical shifts and coupling patterns would confirm the connectivity of the molecule. A D₂O exchange experiment can be performed to confirm the N-H proton signal.[16]
-
¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule.[14][15]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H stretches of the amino group and the C-H stretches of the alkyl groups.[14]
-
Conclusion
1-pentyl-3-amino-5-methylpyrazole represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Based on the well-established pharmacology of the aminopyrazole scaffold, this compound is a compelling candidate for screening in anti-inflammatory, anticancer, and antimicrobial assays. The synthetic route outlined in this guide is straightforward and amenable to the generation of a library of related analogues for structure-activity relationship (SAR) studies. Further investigation into the biological activities and optimization of this scaffold could lead to the development of novel therapeutic agents.
References
- Saha, A., Payra, S., & Banerjee, S. (2015). One-pot multicomponent synthesis of highly functionalized bioactive pyrano [2, 3-c] pyrazole and benzylpyrazolyl coumarin derivatives using ZrO 2 nanoparticles as a reusable catalyst. Green Chemistry, 17(5), 2859-2866.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective synthesis of 1, 3, 5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic letters, 16(3), 576-579.
- Zhang, Y., Liu, J., & Jia, X. (2018).
- Zheng, Y., Long, Y., Gong, H., Xu, J., Zhang, C., Fu, H., ... & Li, R. (2022). Low loadings of a combination of Ru3 (CO) 12 and a NHC-diphosphine ligand catalyze acceptorless dehydrogenative coupling reactions of 1, 3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines in good yields. Organic Letters, 24(21), 3878-3883.
- BenchChem. (2025).
- Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. Synlett, 29(08), 1071-1075.
- MDPI. (2022, May 24).
- ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Semantic Scholar. (2022, May 24).
- Thieme. (2026, January 28).
- ScienceDirect. (2001). Tautomerism, hydrogen bonding and vibrational properties of 4-acetyl-3(5)-amino-5(3)-methylpyrazole. Chemical Physics.
- PMC. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
- PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
- MDPI. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia MDPI.
- MDPI. (2021, July 15). Structure and IR Spectra of 3(5)
- ResearchGate. (n.d.). ChemInform Abstract: Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study.
- Semantic Scholar. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
- ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc.. ChemicalBook.
- ResearchGate. (2025, August 7). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- ResearchGate. (n.d.). 3APs as anti-infective agents. The 3-aminopyrazole portion is highlighted in red.
- MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Royal Society of Chemistry. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Books.
- PMC. (n.d.). Current status of pyrazole and its biological activities. PMC.
- BenchChem. (2025).
- ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Indian Academy of Sciences. (n.d.).
- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
- Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses.
- Sigma-Aldrich. (n.d.). 3-Amino-5-methylpyrazole 97 31230-17-8. Sigma-Aldrich.
- Google Patents. (n.d.). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-acetyl-3(5)-amino-5(3)-methylpyrazole [amkcs.ch.bme.hu]
- 5. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 9. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. connectjournals.com [connectjournals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
